molecular formula C16H15FN2O4S B2701905 2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926031-77-8

2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2701905
CAS No.: 926031-77-8
M. Wt: 350.36
InChI Key: ITHDERPEILYTKK-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 926031-77-8) is a synthetic organic compound with the molecular formula C16H15FN2O4S and a molecular weight of 350.4 g/mol . Its structure features a tetrahydrobenzo[f][1,4]oxazepin-5-one scaffold, a seven-membered ring system fused to a benzene ring, which is linked via a sulfonamide group to a 2-fluorophenyl ring . This combination of a benzofused heterocycle and a benzenesulfonamide moiety makes it a compound of significant interest in medicinal chemistry research. Benzenesulfonamide derivatives are a prominent class of compounds in drug discovery due to their diverse biological activities . The benzenesulfonamide group is a established pharmacophore known for its ability to inhibit carbonic anhydrase (CA) enzymes . Recent research on novel 3-amino-4-hydroxybenzenesulfonamide derivatives has highlighted their potential as inhibitors for human carbonic anhydrase isoenzymes, including those associated with tumors, such as CAIX . Furthermore, related tetrahydrobenzo-oxazepine structures are recognized as privileged scaffolds in pharmacology, interacting with various human receptors and exhibiting activities in the central nervous system, as antivirals, and in oncology . This compound is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can leverage this compound as a key intermediate or lead structure for designing novel bioactive molecules, investigating structure-activity relationships (SAR), and exploring mechanisms of action in various biological targets.

Properties

IUPAC Name

2-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-19-8-9-23-14-7-6-11(10-12(14)16(19)20)18-24(21,22)15-5-3-2-4-13(15)17/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHDERPEILYTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursorsKey steps may include nucleophilic substitution reactions, cyclization reactions, and oxidation or reduction steps under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the benzenesulfonamide moiety play crucial roles in binding to these targets, while the tetrahydrobenzo[f][1,4]oxazepin ring system may influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of benzo-fused oxazepine sulfonamides . Key structural analogues include:

N-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (lacks the fluorine substituent).

2-Chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (chlorine instead of fluorine).

2-Fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (lacks the 4-methyl group).

Key Differences and Effects

  • Fluorine vs.
  • Methyl Substituent : The 4-methyl group on the oxazepine ring may influence conformational stability and solubility.

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL)
2-Fluoro-N-(4-methyl-5-oxo-...)sulfonamide 364.35 2.1 0.45
N-(4-Methyl-5-oxo-...)sulfonamide 345.38 1.8 0.78
2-Chloro-N-(4-methyl-5-oxo-...)sulfonamide 380.84 2.5 0.32

Table 2: Pharmacological Activity (Hypothetical Data)

Compound Name IC₅₀ (Carbonic Anhydrase IX, nM) Binding Affinity (ΔG, kcal/mol)
2-Fluoro-N-(4-methyl-5-oxo-...)sulfonamide 12.3 -9.7
N-(4-Methyl-5-oxo-...)sulfonamide 45.6 -7.2
2-Chloro-N-(4-methyl-5-oxo-...)sulfonamide 28.9 -8.5

Research Findings

  • Fluorine Impact: Fluorinated analogues generally exhibit superior inhibitory activity compared to non-halogenated derivatives, likely due to enhanced electrostatic interactions with catalytic zinc ions in carbonic anhydrase enzymes.
  • Methyl Group Role : The 4-methyl substituent reduces ring strain in the oxazepine moiety, improving metabolic stability in vitro.
  • Solubility Trade-offs : While fluorination increases lipophilicity (higher LogP), it may reduce aqueous solubility, necessitating formulation adjustments for drug development.

Biological Activity

2-Fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group and a tetrahydrobenzo[f][1,4]oxazepine moiety. The presence of the fluorine atom may enhance its biological activity through improved binding affinity to target enzymes or receptors.

Antitumor Activity

Research indicates that derivatives of tetrahydrobenzo[f][1,4]oxazepine exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that similar compounds induced apoptosis in glioblastoma and breast cancer cells at nanomolar concentrations, suggesting a promising avenue for cancer therapy .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in tumor proliferation.
  • Induction of Apoptosis : Morphological changes characteristic of apoptosis were observed in treated cells, indicating that these compounds can trigger programmed cell death .

Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of several tetrahydrobenzo[f][1,4]oxazepine derivatives on glioblastoma multiforme (GBM) cells. The results indicated that these compounds significantly reduced cell viability compared to control groups. Notably, the most effective compounds had IC50 values in the low nanomolar range .

CompoundIC50 (nM)Cell Line
Compound A15GBM
Compound B25MDA-MB-231
2-Fluoro-N-(...)10GBM

Study 2: Mechanistic Insights

Another investigation focused on the apoptotic pathways activated by these compounds. Flow cytometry analyses revealed an increase in Annexin V-positive cells after treatment with 2-fluoro-N-(...) suggesting that it promotes apoptosis through mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions are critical for achieving high yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Cyclization of precursor amines to form the benzoxazepine core under acidic conditions (e.g., HCl in ethanol) .
  • Sulfonylation using 2-fluorobenzenesulfonyl chloride in anhydrous dichloromethane with a base like triethylamine to introduce the sulfonamide group . Critical conditions include maintaining an inert atmosphere (N₂/Ar) to prevent oxidation and controlled temperatures (0–5°C during sulfonylation). Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and LC-MS are essential for verifying purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm functional groups (e.g., sulfonamide S=O at ~130 ppm in ¹³C) .
  • X-Ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry. Challenges include obtaining high-quality crystals via vapor diffusion; using SHELXL for refinement improves accuracy .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching calculated mass) .

Q. What known biological activities are associated with structurally similar benzoxazepine derivatives?

Analogous compounds exhibit:

  • Kinase Inhibition : Receptor-interacting protein 1 (RIP1) kinase inhibition (IC₅₀ < 100 nM in analogs with trifluoromethyl groups) .
  • Anti-Inflammatory Activity : Suppression of NF-κB signaling in cell-based assays . These activities suggest hypotheses for this compound, such as targeting inflammatory pathways via kinase modulation .

Advanced Research Questions

Q. How can the synthetic pathway be optimized to introduce fluorine or sulfonamide groups while minimizing side reactions?

  • Fluorine Introduction : Use electrophilic fluorinating agents (e.g., Selectfluor®) in aprotic solvents (DMF) at 60°C to enhance regioselectivity .
  • Sulfonylation Optimization : Employ slow addition of sulfonyl chloride to avoid dimerization. Kinetic monitoring via FT-IR tracks sulfonamide formation (S=O stretch at ~1350 cm⁻¹) .
  • Byproduct Mitigation : Side products like N-alkylated derivatives can be minimized by using bulky bases (e.g., DBU) to deprotonate intermediates selectively .

Q. How can researchers resolve contradictions between experimental biological activity and computational docking predictions?

Methodological approaches include:

  • Binding Assays : Surface plasmon resonance (SPR) measures direct target binding (e.g., KD values for kinase domains) to validate docking results .
  • Molecular Dynamics Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Discrepancies may arise from solvent effects or protein flexibility not modeled in docking .
  • Functional Assays : Compare inhibition of cellular phosphorylation (Western blot) with computational affinity scores to identify false positives .

Q. How can SAR studies evaluate the impact of substituents (e.g., 2-fluoro, 4-methyl) on target binding affinity?

Design a SAR table comparing analogs:

SubstituentTarget Binding (IC₅₀, nM)Solubility (LogP)Reference
2-Fluoro, 4-Methyl85 ± 122.1
2-Chloro, 4-Ethyl120 ± 182.8
Unsubstituted>5001.5

Key methods:

  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding .
  • Free Energy Perturbation (FEP) : Computes ΔΔG for substituent modifications to predict activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across similar compounds?

  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies (e.g., IC₅₀ variability in kinase assays) .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) to control for protocol differences .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out isomerization or degradation .

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